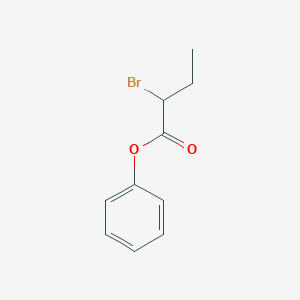

Phenyl 2-bromobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

6308-89-0 |

|---|---|

Molecular Formula |

C10H11BrO2 |

Molecular Weight |

243.10 g/mol |

IUPAC Name |

phenyl 2-bromobutanoate |

InChI |

InChI=1S/C10H11BrO2/c1-2-9(11)10(12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |

InChI Key |

ZPHQCPYPVCGUJF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC1=CC=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 2 Bromobutanoate

Esterification Approaches to Phenyl 2-bromobutanoate

The synthesis of this compound via esterification involves the formation of the ester bond between a phenol (B47542) and a 2-bromobutanoyl moiety. This can be achieved through several distinct methods.

Direct Esterification of Phenol with 2-bromobutanoic Acid

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. However, the direct esterification of phenols with carboxylic acids is known to be a slow and often inefficient process google.com. This is due to the reduced nucleophilicity of the phenolic hydroxyl group compared to that of alcohols.

While specific studies on the direct esterification of phenol with 2-bromobutanoic acid are not prevalent in the literature, analogous reactions with other carboxylic acids, such as cinnamic acids, have been shown to proceed with the use of specialized catalysts like heteropolyacids. In one such study, the esterification of phenols with cinnamic acids was achieved in high yields (84-95%) using H₆P₂W₁₈O₆₂·24 H₂O as a catalyst researchgate.net. This suggests that with the appropriate catalytic system, direct esterification could be a viable, albeit potentially challenging, route.

Table 1: Illustrative Conditions for Direct Esterification of Phenols with Carboxylic Acids

| Carboxylic Acid | Phenol | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Cinnamic Acid | Phenol | H₆P₂W₁₈O₆₂·24 H₂O | Toluene | Reflux | 84-95 |

Transesterification Strategies Involving Phenyl Esters

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the context of this compound synthesis, this could theoretically involve the reaction of a phenyl ester (like phenyl acetate) with an ester of 2-bromobutanoic acid (like ethyl 2-bromobutanoate), or the reaction of phenol with an ester of 2-bromobutanoic acid. This process is typically catalyzed by either an acid or a base.

A study on the transesterification between phenol and methyl acetate using a N-heterocyclic carbene as a catalyst demonstrates the feasibility of this approach for forming phenyl esters tu-clausthal.de. While a direct application to this compound is not explicitly documented, the general mechanism suggests that reacting phenol with an excess of a simple alkyl 2-bromobutanoate in the presence of a suitable catalyst could yield the desired product.

Acylation of Phenol with 2-bromobutanoyl Halides

The reaction of phenols with acyl halides (acid halides) is a highly effective and common method for the synthesis of phenyl esters. This is due to the high reactivity of the acyl halide. A direct and relevant example is the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate, which was prepared by reacting 2-bromo-4-chlorophenol (B154644) with 2-bromobutanoyl bromide in the presence of pyridine nih.gov. This demonstrates a direct and successful application of this methodology for a closely related structure.

The use of phase transfer catalysis (PTC) has been shown to be particularly efficient for the esterification of phenols with aliphatic acid chlorides, leading to high to quantitative yields in short reaction times researchgate.net. This method involves a basic bi-phasic aqueous-organic medium, which facilitates the reaction between the phenoxide ion and the acyl chloride ijirset.comacsgcipr.orgresearchpublish.comresearchgate.net.

Table 2: Representative Conditions for the Acylation of Phenols

| Phenol Derivative | Acyl Halide | Base/Catalyst | Solvent | Temperature (°C) | Yield |

|---|---|---|---|---|---|

| 2-Bromo-4-chlorophenol | 2-Bromobutanoyl bromide | Pyridine | Not specified | Not specified | Moderate to good |

Alpha-Bromination Pathways for Phenyl Butyrate Precursors

An alternative synthetic strategy involves the formation of the phenyl ester first, followed by the introduction of the bromine atom at the alpha-position of the butanoyl chain. The starting material for these pathways would be phenyl butyrate.

Radical Bromination Techniques

Radical bromination is a common method for introducing a bromine atom at an allylic or benzylic position, and it can also be applied to the alpha-position of carbonyl compounds. The most common reagent for this transformation is N-bromosuccinimide (NBS), typically in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene commonorganicchemistry.commychemblog.comorganic-chemistry.orgresearchgate.net.

Table 3: General Conditions for Radical Bromination

| Substrate Type | Brominating Agent | Initiator | Solvent | Conditions |

|---|---|---|---|---|

| Benzylic C-H | NBS | AIBN or Benzoyl Peroxide | CCl₄ or o-dichlorobenzene | Reflux |

Electrophilic Bromination at the Alpha-Carbon

The alpha-bromination of carbonyl compounds can also be achieved through an electrophilic substitution mechanism under acidic conditions, where the enol or enolate form of the carbonyl compound acts as the nucleophile. However, the direct alpha-bromination of esters is less common than that of ketones and aldehydes.

A more established and reliable method for the alpha-bromination of a carboxylic acid derivative is the Hell-Volhard-Zelinsky (HVZ) reaction masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org. This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org. It is important to note that the HVZ reaction is performed on the carboxylic acid, not the ester chemicalforums.comlibretexts.org. Therefore, to synthesize this compound via this route, one would first perform the HVZ reaction on butanoic acid to produce 2-bromobutanoic acid. This alpha-bromo acid can then be converted to its acyl halide and reacted with phenol as described in section 2.1.3, or directly esterified with phenol, though with the challenges mentioned in section 2.1.1. Quenching the HVZ reaction with an alcohol can directly yield the α-bromo ester wikipedia.orgnrochemistry.com.

The mechanism of the HVZ reaction involves the in-situ formation of an acyl bromide, which readily enolizes. The enol then undergoes electrophilic attack by bromine at the alpha-position masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org.

Table 4: The Hell-Volhard-Zelinsky Reaction for Alpha-Bromination of Carboxylic Acids

| Starting Material | Reagents | Key Intermediate | Product of Esterification with Phenol |

|---|

Green Chemistry Approaches in Bromination (e.g., solvent-free, catalytic)

In recent years, the principles of green chemistry have been increasingly applied to bromination reactions to mitigate the environmental impact and improve safety. The synthesis of this compound can benefit from these approaches, which primarily focus on reducing hazardous waste, avoiding toxic solvents, and utilizing catalytic methods to improve atom economy. acsgcipr.orgwordpress.com

Solvent-Free Reactions: A significant advancement in green chemistry is the development of solvent-free reaction conditions. nih.govresearchgate.net For the bromination step in the synthesis of this compound, eliminating volatile organic solvents reduces air pollution, health hazards, and the costs associated with solvent purchase and disposal. Reactions can be conducted using solid-phase techniques or by simply heating the neat reactants, provided the starting materials are liquid at the reaction temperature. nih.govresearchgate.net For instance, the direct bromination of phenyl butanoate could potentially be achieved by reacting it with a solid brominating agent like N-Bromosuccinimide (NBS) under solvent-free conditions, possibly with microwave irradiation to accelerate the reaction.

Catalytic Bromination: The use of catalysts is a cornerstone of green chemistry as it can lead to higher selectivity, milder reaction conditions, and reduced waste. researchgate.net In the context of producing this compound, catalytic methods can be employed for the α-bromination of the parent ester, phenyl butanoate. Zeolites, for example, have been used as reusable catalysts in the bromination of aromatic compounds, offering shape selectivity and ease of separation from the reaction mixture. researchgate.net Another green catalytic approach involves the in situ generation of the brominating species. For example, a system using sodium bromide (NaBr) with an oxidant like sodium perborate can generate bromine in the reaction mixture, avoiding the handling and storage of hazardous elemental bromine. gctlc.org

The table below summarizes some green brominating systems applicable to the synthesis of this compound.

| Green Chemistry Approach | Reagents/Catalysts | Advantages |

| In-situ Bromine Generation | NaBr / Sodium Perborate | Avoids handling of liquid bromine, uses safer reagents. gctlc.org |

| Solid-Phase Synthesis | Phenyl butanoate adsorbed on silica / NBS | Reduces solvent usage, simplifies product purification. |

| Catalytic Bromination | Phenyl butanoate, Br₂, Zeolite catalyst | Catalyst is reusable, can lead to higher regioselectivity. researchgate.net |

| Eco-friendly Reagents | Bromide/Bromate couple | High bromine atom efficiency, avoids liquid bromine. rsc.org |

Stereoselective Synthesis of Enantiopure this compound

The biological and chemical properties of chiral molecules are often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of a single enantiomer of this compound is of significant interest.

Chiral Auxiliary-Mediated Asymmetric Synthesis

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to the butanoyl moiety. For example, chiral oxazolidinones, often referred to as Evans auxiliaries, are widely used for stereoselective alkylation and other transformations of carboxylic acid derivatives. wikipedia.orgresearchgate.net

The general process would involve:

Attachment of the butanoyl group to the chiral auxiliary.

Diastereoselective α-bromination of the resulting chiral imide enolate. The steric hindrance provided by the auxiliary directs the incoming bromine to one face of the enolate.

Cleavage of the chiral auxiliary to yield the enantiomerically enriched 2-bromobutanoic acid, which can then be esterified with phenol to produce the final product.

Another example of a chiral auxiliary that has been used in the dynamic resolution of α-bromo esters is N-methyl pseudoephedrine. researchgate.net

Enantioselective Catalytic Bromination

The direct catalytic enantioselective α-bromination of a carbonyl compound is a more atom-economical approach than using stoichiometric chiral auxiliaries. This method relies on a chiral catalyst to create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.

While the enantioselective bromination of esters presents challenges, significant progress has been made in the organocatalytic α-halogenation of aldehydes and ketones. rsc.org These principles can be extended to ester substrates. For instance, a chiral amine catalyst, such as a derivative of proline or a C2-symmetric diphenylpyrrolidine, can react with the substrate to form a chiral enamine intermediate. rsc.org This enamine then reacts with an electrophilic bromine source (e.g., NBS), with the chiral catalyst directing the approach of the brominating agent to one face of the enamine, resulting in an enantiomerically enriched product.

Novel bifunctional catalysts, which possess both a Lewis basic site to deprotonate the substrate and a Lewis acidic or hydrogen-bond donor site to activate the brominating agent, have also shown promise in achieving high enantioselectivity in halogenation reactions. nih.gov

Chemoenzymatic Resolution and Synthesis of Stereoisomers

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to synthesize chiral compounds. For this compound, a key strategy is the kinetic resolution of a racemic precursor, such as 2-bromobutanoic acid or a simple alkyl 2-bromobutanoate, using a lipase. manchester.ac.uknih.govresearchgate.net

In a typical kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For example, a lipase like Novozym 435® could be used to selectively esterify (R)-2-bromobutanoic acid with phenol from a racemic mixture of the acid, resulting in the formation of (R)-Phenyl 2-bromobutanoate while leaving (S)-2-bromobutanoic acid largely unreacted. nih.gov Alternatively, the enzyme could selectively hydrolyze one enantiomer of racemic this compound.

Dynamic kinetic resolution (DKR) is an even more efficient approach that can theoretically convert 100% of a racemic starting material into a single enantiomeric product. In DKR, the enzymatic kinetic resolution is coupled with an in situ racemization of the starting material. This requires a racemization catalyst that does not interfere with the enzyme's activity. nih.gov

The table below outlines potential enzymatic resolutions for preparing enantiopure this compound.

| Resolution Method | Substrate | Biocatalyst | Outcome |

| Kinetic Resolution (Esterification) | Racemic 2-bromobutanoic acid & Phenol | Lipase (e.g., Novozym 435®) | Enantiopure this compound and unreacted enantiomer of the acid. nih.gov |

| Kinetic Resolution (Hydrolysis) | Racemic this compound | Lipase (e.g., Candida antarctica lipase B) | Enantiopure this compound and enantiopure 2-bromobutanoic acid. nih.gov |

| Dynamic Kinetic Resolution | Racemic 2-bromobutanoic acid & Phenol | Lipase + Racemization Catalyst | High yield of a single enantiomer of this compound. nih.gov |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving high yields and purity is a central goal in chemical synthesis. The optimization of reaction conditions, including the choice of catalyst and ligands, is crucial for the efficient production of this compound.

Catalyst Screening and Ligand Design

In catalytic reactions, particularly those aiming for stereoselectivity, the choice of the metal catalyst and the chiral ligand is paramount. The ligand coordinates to the metal center and influences its electronic and steric properties, thereby controlling the reactivity and selectivity of the catalyst. nih.gov

For a potential cross-coupling reaction to synthesize a derivative of this compound, or for an enantioselective catalytic bromination, a screening process is typically undertaken. This involves testing a variety of catalysts and ligands under different conditions (temperature, solvent, concentration) to identify the optimal combination.

Ligand Design: The design of chiral ligands has evolved significantly. While C2-symmetric ligands have been historically dominant in asymmetric catalysis, non-symmetrical ligands, such as P,N-ligands, have emerged as highly effective in many reactions. nih.govresearchgate.net The modular nature of many modern ligands allows for fine-tuning of their steric and electronic properties to maximize enantioselectivity and catalytic activity for a specific substrate. For the enantioselective bromination of a precursor to this compound, one might screen a library of chiral phosphine, N-heterocyclic carbene (NHC), or bis(oxazoline) ligands in combination with a suitable metal precursor. researchgate.net

The following table presents a hypothetical catalyst screening for an asymmetric reaction in the synthesis of this compound.

| Metal Precursor | Ligand Type | Example Ligand | Potential Outcome |

| Pd(OAc)₂ | Chiral Diphosphine (C₂-Symmetric) | (R)-BINAP | Control of stereochemistry in a cross-coupling reaction. |

| Cu(OTf)₂ | Chiral Bis(oxazoline) | (S,S)-Ph-BOX | Enantioselective Lewis acid catalysis. |

| Rh₂(OAc)₄ | Chiral Diamine | (R,R)-DPEN | Asymmetric C-H insertion or cyclopropanation. |

| Ni(cod)₂ | Nonsymmetrical P,N-Ligand | QUINAP | Stereoconvergent cross-coupling of a racemic precursor. nih.gov |

Through systematic screening and rational ligand design, reaction conditions can be optimized to produce this compound with high yield, purity, and, where required, excellent enantioselectivity.

Solvent Effects and Reaction Kinetics

The synthesis of this compound, typically achieved through the esterification of phenol with 2-bromobutyryl halide (e.g., chloride or bromide) or 2-bromobutanoic acid, is significantly influenced by the choice of solvent. The solvent not only facilitates the dissolution of reactants but can also play a crucial role in the reaction kinetics by stabilizing transition states and influencing reaction pathways.

The reaction between a phenol and an acyl halide is a nucleophilic acyl substitution. The kinetics of such reactions are sensitive to the polarity and solvating ability of the medium. Generally, polar aprotic solvents are favored for this type of reaction as they can solvate the charged intermediates and transition states, thereby accelerating the reaction rate. However, the nucleophilicity of the phenol can be diminished in protic solvents due to hydrogen bonding.

One study on the esterification of phenols with acid chlorides using a titanium dioxide (TiO₂) catalyst highlighted the profound impact of the solvent on the reaction yield. While the primary focus was on a solvent-free approach, the study provided comparative data for the reaction of phenol with benzoyl chloride in various solvents, which can serve as a model for the synthesis of this compound. The results indicated that solvent-free conditions provided the highest yield, suggesting that high concentrations of reactants can be beneficial. Among the solvents tested, the yields were generally modest, indicating that the choice of an appropriate solvent is critical for optimizing the synthesis.

The following interactive table presents the yield of phenyl benzoate (B1203000) in different solvents, illustrating the significant effect of the reaction medium.

| Solvent | Reaction Time (h) | Yield (%) |

| Dichloromethane | 8 | 42 |

| Dichloroethane | 8 | 38 |

| Carbon tetrachloride | 8 | 35 |

| Acetonitrile (B52724) | 8 | 45 |

| Tetrahydrofuran (B95107) | 8 | 30 |

| Solvent-free | 1 | 92 |

This data is for the synthesis of phenyl benzoate catalyzed by TiO₂ and is presented as an illustrative example of solvent effects in phenolic ester synthesis.

Process Intensification (e.g., Flow Chemistry, Microwave-Assisted Synthesis)

Process intensification aims to develop more efficient, safer, and environmentally benign manufacturing processes. For the synthesis of this compound, techniques such as flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch processing.

Flow Chemistry

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology provides several benefits, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety, particularly for highly exothermic or hazardous reactions.

While a specific flow synthesis protocol for this compound has not been detailed in the literature, the esterification of alcohols and phenols is a well-established transformation in flow chemistry. syrris.com The synthesis of this compound could be readily adapted to a flow process. A solution of phenol and a base (e.g., pyridine or triethylamine) and a separate solution of 2-bromobutyryl chloride could be pumped and mixed at a T-junction before entering a heated reactor coil. The short residence time and efficient mixing in the flow reactor would likely lead to a rapid and high-yielding reaction. The ability to operate at superheated conditions in a sealed flow reactor can significantly accelerate reaction rates. acs.org This approach would also allow for safe handling of the corrosive and lachrymatory 2-bromobutyryl chloride.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions. This technique can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. The direct interaction of microwaves with polar molecules results in rapid and uniform heating of the reaction mixture.

The esterification of phenols is a reaction that has been shown to be significantly accelerated by microwave irradiation. nih.gov For instance, the microwave-assisted esterification of ferulic acid with various alcohols demonstrated a substantial reduction in reaction time and an increase in yield. mdpi.com The optimization of reaction temperature under microwave conditions is crucial. In the case of ethyl ferulate synthesis, increasing the temperature from 48 °C to 88 °C (above the solvent's boiling point in a sealed vessel) drastically increased the yield from 40% to 94% within just 5 minutes. mdpi.com

The following interactive table shows the effect of temperature on the yield of ethyl ferulate in a microwave-assisted synthesis, which can be considered a model for the synthesis of this compound.

| Entry | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 48 | 5 | 40 |

| 2 | 58 | 5 | 52 |

| 3 | 68 | 5 | 70 |

| 4 | 78 | 5 | 85 |

| 5 | 88 | 5 | 94 |

This data is for the microwave-assisted synthesis of ethyl ferulate and serves as an illustrative example of the effect of temperature in microwave-assisted esterifications. mdpi.com

Given these findings, a microwave-assisted synthesis of this compound from phenol and 2-bromobutanoic acid (with a catalytic amount of acid) or 2-bromobutyryl chloride would be expected to proceed rapidly and efficiently, likely in a matter of minutes. This approach offers a significant improvement in terms of energy consumption and process time over conventional heating methods.

Reaction Mechanisms and Transformation Pathways of Phenyl 2 Bromobutanoate

Nucleophilic Substitution Reactions Involving the Alpha-Bromine

The carbon atom bonded to the bromine in Phenyl 2-bromobutanoate is electrophilic and serves as the primary site for nucleophilic attack. Depending on the reaction conditions, such as the nature of the nucleophile, solvent, and temperature, these substitutions can proceed through different mechanisms. smolecule.com

Nucleophilic substitution on this compound, a secondary alkyl halide, can proceed via a bimolecular (SN2) mechanism. The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the bromine leaving group (backside attack). organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com This mechanistic pathway has a distinct stereochemical outcome: inversion of configuration at the chiral center. blogspot.com If starting with an enantiomerically pure form of this compound, for instance, the (S)-enantiomer, the SN2 reaction will exclusively yield the (R)-product. masterorganicchemistry.com

The transition state of the SN2 reaction involves a trigonal bipyramidal geometry where the carbon atom is momentarily pentacoordinate. libretexts.org The incoming nucleophile and the departing bromide ion are positioned at the axial positions, 180° apart, while the three other substituents (hydrogen, ethyl group, and phenoxycarbonyl group) lie in a plane. libretexts.orgmasterorganicchemistry.com The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. organicchemistrytutor.com The use of polar aprotic solvents facilitates this reaction by solvating the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophile itself. smolecule.com

Table 1: Key Features of the SN2 Reaction at the Alpha-Carbon of this compound

| Feature | Description | Reference |

| Mechanism | Concerted, single-step process. | organicchemistrytutor.com |

| Kinetics | Second-order; Rate = k[this compound][Nucleophile]. | organicchemistrytutor.com |

| Stereochemistry | Complete inversion of configuration (Walden inversion). | smolecule.commasterorganicchemistry.comblogspot.com |

| Requirement | Backside attack of the nucleophile (180° to the leaving group). | libretexts.orgmasterorganicchemistry.com |

| Solvent Effect | Favored by polar aprotic solvents. | smolecule.com |

The electrophilic alpha-carbon of this compound readily reacts with a wide array of nucleophiles, leading to the formation of various substituted butanoate esters. The bromine atom is displaced by the incoming nucleophile, demonstrating the compound's utility as a synthetic intermediate. smolecule.com

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as hydroxide (B78521) or alkoxide ions, can lead to the formation of α-hydroxy or α-alkoxy esters. However, under basic conditions, hydrolysis of the ester group itself is a competing reaction. smolecule.com

Nitrogen Nucleophiles: Amines can act as nitrogen nucleophiles to displace the bromide, yielding α-amino acid esters. For example, the reaction of similar α-bromoesters with primary amines like 2,5-dimethylphenylamine is a known pathway to N-substituted amino esters. evitachem.com This reaction is fundamental in the synthesis of more complex nitrogen-containing heterocycles. thieme-connect.com

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with this compound to form α-thioether esters. The reaction with a thiolate anion (RS⁻) would produce Phenyl 2-(alkylthio)butanoate.

Carbon Nucleophiles: Carbon-based nucleophiles, such as enolates or organometallic reagents, can form new carbon-carbon bonds. A notable example involves palladium-catalyzed cross-coupling reactions, like the Suzuki reaction, where phenyl boronic acids are used to arylate the alpha-position, though this is more complex than a simple SN2 reaction. researchgate.netmdpi.com

Table 2: Examples of Nucleophilic Substitution on this compound

| Nucleophile Type | Example Nucleophile | Product Class |

| Oxygen | Methoxide (CH₃O⁻) | Phenyl 2-methoxybutanoate |

| Nitrogen | Aniline (C₆H₅NH₂) | Phenyl 2-(phenylamino)butanoate |

| Sulfur | Thiophenoxide (C₆H₅S⁻) | Phenyl 2-(phenylthio)butanoate |

| Carbon | Phenyl boronic acid (in Suzuki coupling) | Phenyl 2-phenylbutanoate |

This compound can undergo intramolecular cyclization if a nucleophilic center is present within the same molecule at a suitable distance. This process, known as an intramolecular nucleophilic substitution, is a powerful method for constructing cyclic compounds, particularly lactams and other heterocycles. researchgate.netresearchgate.net For instance, if the phenyl group were substituted with a hydroxyl or amino group at the ortho position, an intramolecular SN2 reaction could lead to the formation of a five- or six-membered ring. The efficiency of such cyclizations is highly dependent on the length and flexibility of the chain connecting the nucleophile and the electrophilic carbon, with the formation of 5- and 6-membered rings being generally favored (Baldwin's rules). nih.govsciepub.com

Elimination Reactions to Form Unsaturated Phenyl Esters

In the presence of a base, this compound can undergo an elimination reaction to form an unsaturated phenyl ester. In this process, the bromine atom and a hydrogen atom from the adjacent (beta) carbon are removed, resulting in the formation of a carbon-carbon double bond. These reactions can proceed via either a bimolecular (E2) or a unimolecular (E1) pathway. smolecule.com

The E2 mechanism is a concerted, single-step reaction that requires a strong base. masterorganicchemistry.com The base removes a proton from the beta-carbon while the C-Br bond breaks simultaneously. libretexts.org This mechanism imposes a strict stereochemical requirement: the beta-hydrogen and the bromine leaving group must be in an anti-periplanar conformation (dihedral angle of 180°). smolecule.comlibretexts.org This geometric constraint dictates the stereochemistry of the resulting alkene.

When this compound is treated with a strong, non-bulky base, the elimination follows Zaitsev's rule , which predicts that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. smolecule.commasterorganicchemistry.com Removal of a hydrogen from the CH₂ group (C3) of the butanoate chain leads to the formation of Phenyl (E)-but-2-enoate and Phenyl (Z)-but-2-enoate. Due to lower steric interactions in the transition state leading to the trans product, the (E)-isomer is generally favored. smolecule.com

The E1 mechanism, which involves the formation of a carbocation intermediate in a slow first step, is favored by weak bases and polar protic solvents. masterorganicchemistry.com Like the E2 reaction, the E1 pathway also typically yields the Zaitsev product as the major regioisomer. chemistrysteps.com However, because the carbocation intermediate is planar, the subsequent removal of the beta-proton is generally less stereoselective than in an E2 reaction.

Table 3: Regio- and Stereoselectivity in the Elimination of this compound

| Pathway | Base Requirement | Regioselectivity | Stereoselectivity | Major Product |

| E2 | Strong Base | Zaitsev's Rule | High (Anti-periplanar geometry required) | Phenyl (E)-but-2-enoate |

| E1 | Weak Base | Zaitsev's Rule | Low (Carbocation intermediate) | Phenyl (E)-but-2-enoate |

The kinetics of the elimination reaction provide insight into the underlying mechanism.

E2 Kinetics: The E2 reaction is a bimolecular process, and its rate is dependent on the concentration of both this compound and the base. The rate law is expressed as: Rate = k[Substrate][Base]. masterorganicchemistry.com This second-order kinetic profile is a hallmark of the concerted E2 mechanism. Further evidence for the concerted nature comes from kinetic isotope effect studies. When the beta-hydrogen is replaced with deuterium, a significant decrease in the reaction rate is observed (a primary kinetic isotope effect), indicating that the C-H bond is broken in the rate-determining step. For similar substrates, this effect (kH/kD) is typically in the range of 5.0 to 7.1. smolecule.com

Hydrolysis and Transesterification of the Ester Linkage

The ester linkage in this compound is susceptible to cleavage through hydrolysis and transesterification, processes that can be catalyzed by either acids or bases. These reactions are fundamental to the transformation of the ester into other valuable chemical entities.

Acid-Catalyzed Hydrolysis Kinetics and Equilibrium

Under acidic conditions, the hydrolysis of this compound involves the cleavage of the ester bond to yield phenol (B47542) and 2-bromobutanoic acid. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The mechanism of acid-catalyzed ester hydrolysis can proceed through different pathways, with the A-2 mechanism being common for many esters. jcsp.org.pk In this bimolecular mechanism, a water molecule attacks the protonated ester in the rate-determining step, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of phenol lead to the formation of the carboxylic acid. The rate of this reaction is influenced by the concentration of the acid catalyst. jcsp.org.pkmultistudiesjournal.com Studies on similar phenyl-substituted aliphatic esters provide insight into the kinetics of this process. acs.org The equilibrium of the reaction lies towards the products, especially when water is present in a large excess.

Kinetic studies on related phenyl esters indicate that the activation parameters are in agreement with these proposed mechanisms. researchgate.net For instance, the hydrolysis of secondary alkyl phenyl ethers, a related reaction, has been shown to proceed via an A-1 mechanism under highly acidic conditions. researchgate.net The electronic nature of substituents on the phenyl ring can also affect the rate of hydrolysis, although these effects are often modest. researchgate.net

Table 1: Representative Kinetic Parameters for Acid-Catalyzed Hydrolysis of Phenyl Esters

| Ester Substrate | Acid Catalyst | Temperature (°C) | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Di-4-chloro, 3-methyl phenyl phosphate | HCl | 97 | Varies with acid molarity | multistudiesjournal.com |

| exo-2-Norbornyl phenyl ether | Perchloric Acid | 25-75 | Dependent on substituent | researchgate.net |

This table presents data for related compounds to illustrate the general kinetic behavior of phenyl ester hydrolysis under acidic conditions.

Base-Mediated Saponification Mechanisms

The hydrolysis of this compound in the presence of a base, a process known as saponification, is a highly effective method for cleaving the ester bond. This reaction is essentially irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. masterorganicchemistry.com

The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling the phenoxide ion as the leaving group, to form 2-bromobutanoic acid. The phenoxide ion is a relatively good leaving group, and the subsequent acid-base reaction between the carboxylic acid and the base drives the reaction to completion. The final products, after an acidic workup, are phenol and 2-bromobutanoic acid. The rate of saponification is typically second order, being first order in both the ester and the hydroxide ion.

Table 2: General Conditions for Base-Mediated Saponification of Esters

| Ester Type | Base | Solvent | Temperature | General Outcome |

|---|

This table provides a general overview of saponification conditions.

Alcoholysis and Intermolecular Transesterification

Transesterification is the process of exchanging the phenyl group of this compound with an alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comwikipedia.org In acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com Base-catalyzed transesterification typically involves an alkoxide as the nucleophile. masterorganicchemistry.comresearchgate.net

A wide array of catalysts can be employed for transesterification, including mineral acids (like sulfuric acid), bases (such as sodium methoxide), and various metal complexes. ajgreenchem.combiodieseleducation.orgrsc.org The choice of alcohol and catalyst can influence the reaction rate and yield. Using the alcohol as the solvent can drive the equilibrium towards the formation of the new ester. nih.gov

Table 3: Catalytic Systems for Transesterification of Esters

| Catalyst Type | Example Catalyst | Alcohol | Conditions | Reference |

|---|---|---|---|---|

| Acid Catalyst | Sulfuric Acid | Methanol, Ethanol | Varies | biodieseleducation.org |

| Base Catalyst | Sodium Methoxide | Methanol, Ethanol | 60 °C | psu.edu |

| Heterogeneous Catalyst | Al2O3, CaO/Al2O3 | Ethanol | Supercritical, 608-623 K | ijirss.com |

This table showcases various catalytic systems applicable to transesterification reactions.

Reductive Transformations of this compound

The presence of both an ester group and a bromo substituent allows for a range of reductive transformations of this compound. These reactions can target the carbonyl group, the phenyl ring, or the carbon-bromine bond.

Catalytic Hydrogenation and Debromination

Catalytic hydrogenation of this compound can lead to several products depending on the catalyst and reaction conditions. The phenyl ring can be hydrogenated to a cyclohexyl ring, although this typically requires harsh conditions, such as high pressures of hydrogen and potent catalysts like rhodium or ruthenium. organic-chemistry.org Under milder conditions, using catalysts like palladium on carbon (Pd/C), the phenyl ring is often left intact. libretexts.org

The carbon-bromine bond can also be cleaved through catalytic hydrogenation, a process known as hydrogenolysis. researchgate.net This reaction is also commonly carried out with a palladium catalyst. It is plausible that under certain conditions, both the ester and the bromo group could be reduced, or that selective debromination could be achieved. For instance, bromides can often be selectively reduced in the presence of other functional groups under neutral conditions. organic-chemistry.org

Table 4: Conditions for Catalytic Hydrogenation of Aromatic and Halogenated Compounds

| Substrate Type | Catalyst | Hydrogen Source | Conditions | Primary Transformation | Reference |

|---|---|---|---|---|---|

| Aromatic Rings | Rh/C | H2 (5 atm) | 80 °C, water | Ring hydrogenation | organic-chemistry.org |

| Aromatic Halides | Pd/C | H2 | Neutral | Debromination | organic-chemistry.org |

| Phenylacetylene | Pd-Pb/CaCO3 | H2 | Room temperature | Selective alkyne hydrogenation | asianpubs.org |

This table provides examples of hydrogenation conditions for relevant functional groups.

Hydride Reductions of the Ester Group

The ester group of this compound can be reduced to a primary alcohol using powerful hydride-reducing agents. Lithium aluminum hydride (LiAlH4) is a very strong reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. dalalinstitute.com In contrast, sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce esters under standard conditions. masterorganicchemistry.com

Given that LiAlH4 can also reduce alkyl halides, it is expected that the reaction of this compound with LiAlH4 would result in the reduction of both the ester functionality and the carbon-bromine bond. The likely products would be 1-butanol (B46404) and phenol. The mechanism for the ester reduction involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the phenoxide leaving group to form an aldehyde, which is then rapidly reduced to the corresponding alcohol. dalalinstitute.comnumberanalytics.com

Table 5: Reactivity of Hydride Reducing Agents with Esters and Alkyl Halides

| Hydride Reagent | Reactivity with Esters | Reactivity with Alkyl Halides | Typical Products from this compound |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | High (reduces to primary alcohols) | High (reduces to alkanes) | 1-Butanol and Phenol |

This table compares the reactivity of common hydride reagents.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. sigmaaldrich.com this compound, as an α-haloester, is an excellent substrate for several classes of C-C bond-forming reactions.

Organometallic coupling reactions are powerful tools for creating C-C bonds and typically involve a transition metal catalyst, most commonly palladium. nih.govwikipedia.org These reactions have revolutionized modern organic synthesis. sigmaaldrich.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between organoboron compounds (like boronic acids) and organic halides. youtube.com While traditionally used for coupling aryl or vinyl halides, recent advancements have extended its application to alkyl halides, including α-haloesters. rsc.org A study demonstrated the selective arylation of a related compound, 2-bromo-4-chlorothis compound, via a palladium-catalyzed Suzuki cross-coupling reaction. mdpi.comresearchgate.net In this case, various aryl boronic acids were coupled with the substrate in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. mdpi.com The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comlibretexts.org It was observed that phenyl boronic acids with electron-donating groups resulted in higher yields compared to those with electron-withdrawing groups. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of an organotin reagent with an organic halide, catalyzed by palladium. nih.govrsc.org This method has been applied to the coupling of α-haloesters with various organostannanes. acs.orgdatapdf.com For instance, research has shown the successful alkynylation of α-halo esters using alkynyltin reagents in a Stille-type cross-coupling. rsc.org This reaction provides a direct route to 3-alkynoates under neutral conditions. rsc.org The choice of ligand is crucial; bidentate ligands like xantphos (B1684198) have been found to be effective in promoting the desired C(sp)–C(sp³) bond formation while suppressing side reactions. rsc.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, typically involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The scope of the Heck reaction has expanded to include unactivated alkyl halides. researchgate.netmdpi.com While direct examples involving this compound are less common in the literature, the reaction of α-haloesters in general highlights the potential for such transformations. researchgate.net The mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically using a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov The reaction can be performed under mild conditions and tolerates a wide range of functional groups. wikipedia.orglucp.net While the classic Sonogashira reaction involves sp²-hybridized carbons, extensions to sp³-hybridized systems exist. organic-chemistry.org The coupling of α-halo carbonyl compounds with terminal alkynes can be achieved, providing access to alkynylated products. nih.gov

Table 1: Overview of Organometallic Coupling Reactions with α-Haloesters

| Coupling Reaction | Organometallic Reagent | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron (e.g., Aryl boronic acid) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | α-Aryl esters |

| Stille | Organotin (e.g., Alkynylstannane) | Pd(0) catalyst, Ligand (e.g., xantphos) | 3-Alkynoates |

| Heck | Alkene | Pd(0) catalyst, Base | Substituted alkenes |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Alkynylated esters |

The Reformatsky reaction is a classic organic reaction that utilizes an α-haloester, a carbonyl compound (aldehyde or ketone), and zinc metal to form a β-hydroxy ester. chemistnotes.comtestbook.comchem-station.com

The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate. libretexts.orgadichemistry.com This is achieved by the oxidative addition of zinc metal into the carbon-bromine bond of the α-haloester. chemistnotes.comlibretexts.org This organozinc reagent is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester functionality of another molecule. libretexts.orgadichemistry.compearson.com

The mechanism involves the following key steps:

Formation of the Reformatsky Reagent: Zinc metal reacts with this compound to form an organozinc compound. chemistnotes.com

Nucleophilic Addition: The organozinc reagent then adds to the carbonyl carbon of an aldehyde or ketone. testbook.com

Hydrolysis: An acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester. chemistnotes.com

The reaction is typically carried out in inert solvents like diethyl ether or tetrahydrofuran (B95107) (THF). testbook.comadichemistry.com Recent developments have explored the use of other metals like low-valent iron or copper, generated in situ, as well as mechanochemical methods using a ball mill to activate the zinc. organic-chemistry.orgnih.gov

Table 2: Key Steps in the Reformatsky Reaction

| Step | Description | Reactants | Intermediate/Product |

| 1 | Oxidative Addition | This compound, Zinc | Organozinc (Reformatsky) reagent |

| 2 | Nucleophilic Addition | Reformatsky reagent, Aldehyde/Ketone | Zinc alkoxide adduct |

| 3 | Acid Workup | Zinc alkoxide adduct, Acid (e.g., H₃O⁺) | β-Hydroxy ester |

Enolates are reactive intermediates derived from carbonyl compounds by deprotonation of an α-hydrogen. wikipedia.org While this compound itself is typically the electrophile in these reactions, understanding its interaction with enolates is crucial. Enolates are powerful nucleophiles that can react with alkyl halides in Sₙ2 reactions to form new C-C bonds. libretexts.orglibretexts.org

In this context, this compound can act as an alkylating agent for enolates generated from other carbonyl compounds, such as ketones or other esters. The reaction involves the nucleophilic attack of the enolate on the carbon bearing the bromine atom, displacing the bromide ion and forming a new C-C bond.

The general process is as follows:

Enolate Formation: A carbonyl compound with an α-hydrogen is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively form the enolate. libretexts.orglibretexts.org The choice of base and reaction conditions can control the formation of either the kinetic or thermodynamic enolate from unsymmetrical ketones. wikipedia.org

Alkylation: The pre-formed enolate is then treated with this compound. The enolate attacks the electrophilic α-carbon of the bromoester in an Sₙ2 fashion. libretexts.org

This type of alkylation is subject to the typical limitations of Sₙ2 reactions; for instance, it works best with primary and secondary halides. libretexts.orglibretexts.org this compound, being a secondary halide, is a suitable electrophile for this transformation. This reaction provides a powerful method for constructing more complex carbon skeletons. ucsb.edu For example, the enolate of a ketone can be alkylated with an α-bromoester to synthesize γ-ketoesters.

Advanced Spectroscopic and Analytical Characterization Techniques for Phenyl 2 Bromobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the molecular structure of organic compounds in solution. sciepub.com For phenyl 2-bromobutanoate, NMR provides detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom. nih.gov

While standard one-dimensional ¹H and ¹³C NMR spectra provide primary structural information, more advanced experiments are necessary for a complete and unambiguous assignment of all signals and to probe more subtle structural features.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the this compound molecule. Techniques such as COSY, HSQC, and HMBC are used to trace out the spin systems and identify long-range correlations, confirming the proposed structure. researchgate.netdoi.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal correlations between the methine proton at the C2 position (H-2), the methylene (B1212753) protons at C3 (H-3), and the terminal methyl protons at C4 (H-4), confirming the butanoate chain's integrity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the signal for the C2 carbon would show a cross-peak with the H-2 proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between ¹H and ¹³C nuclei, typically over two to four bonds. This is particularly powerful for identifying connections across quaternary carbons or heteroatoms. Key HMBC correlations for this compound would include the correlation from the protons on the phenyl ring to the carbonyl carbon (C1) and the correlation from the H-2 proton to the carbonyl carbon (C1), firmly establishing the ester linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted values are based on standard chemical shift increments and data from structurally similar compounds.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (C=O) | - | ~169.0 | H-2, Phenyl H's |

| 2 (CHBr) | ~4.40 | ~45.0 | C1, C3, C4 |

| 3 (CH₂) | ~2.20 | ~26.0 | C1, C2, C4 |

| 4 (CH₃) | ~1.10 | ~11.0 | C2, C3 |

| Phenyl C1' | - | ~150.0 | Phenyl H's |

| Phenyl C2'/C6' | ~7.15 | ~121.5 | C4', C1(weak) |

| Phenyl C3'/C5' | ~7.40 | ~129.5 | C1' |

| Phenyl C4' | ~7.25 | ~126.0 | C2'/C6' |

This compound possesses rotational freedom around several single bonds, such as the C(O)-OPh bond and the C2-C3 bond, leading to the existence of multiple conformers in solution. Dynamic NMR (DNMR) spectroscopy is a technique used to study these reversible molecular processes that occur on the NMR timescale. libretexts.orgauremn.org.br

By recording NMR spectra at different temperatures, one can observe changes in the line shape of the signals. At high temperatures, where rotation is fast, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down. If the energy barrier is high enough, the exchange can be frozen out on the NMR timescale, leading to the appearance of separate signals for each distinct conformer. nih.gov Analysis of the coalescence temperature and line shape allows for the calculation of the activation energy (ΔG‡) for the conformational exchange, providing valuable insight into the molecule's flexibility and the relative stability of its conformers. libretexts.org

The C2 carbon in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). As enantiomers have identical physical properties in an achiral environment, their standard NMR spectra are indistinguishable. researchgate.net

Chiral NMR techniques are employed to differentiate and quantify enantiomers. The most common method involves the use of a chiral solvating agent (CSA). rsc.org A CSA is an enantiomerically pure compound that forms transient diastereomeric complexes with the analyte enantiomers. mst.edu These diastereomeric complexes are no longer mirror images and will have slightly different magnetic environments, resulting in separate, resolved signals in the NMR spectrum for the R and S enantiomers of this compound. nih.gov By integrating the areas of these distinct peaks, the ratio of the enantiomers and thus the enantiomeric excess (ee) can be accurately determined. nih.gov

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule. rsc.org The monoisotopic mass of this compound (C₁₀H₁₁BrO₂) is calculated to be 241.99424 g/mol for the ⁷⁹Br isotope and 243.99219 g/mol for the ⁸¹Br isotope. epa.gov

An HRMS experiment would yield a measured mass that matches this calculated value to within a few parts per million (ppm), unequivocally confirming the molecular formula and ruling out other possible formulas that might have the same nominal mass. The characteristic isotopic pattern of bromine, with two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, results in two molecular ion peaks (M+ and M+2) of almost equal intensity, which is a clear diagnostic feature for the presence of a single bromine atom in the molecule. neu.edu.tryoutube.com

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. longdom.org This process provides detailed structural information by revealing how the molecule breaks apart. mtoz-biolabs.com

The fragmentation of the this compound molecular ion (M⁺•) is influenced by the functional groups present. The analysis of these fragmentation pathways helps to confirm the connectivity of the molecule. libretexts.org

Table 2: Plausible Fragmentation Pathways for this compound in EI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 242/244 | 163/165 | C₆H₅O• (93) | [CH₃CH₂CH(Br)C=O]⁺ (2-Bromobutanoyl cation) |

| 242/244 | 149 | Br• (79/81) | [C₁₀H₁₁O₂]⁺ (Loss of bromine radical) |

| 242/244 | 94 | C₄H₆BrO• (165/167) | [C₆H₅OH]⁺• (Phenol radical cation) |

| 242/244 | 91 | C₄H₈BrO₂• (151/153) | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

| 163/165 | 57 | Br• + CO (107/109) | [C₄H₉]⁺ (Butyl cation, via rearrangement) |

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy is a cornerstone for the structural analysis of molecules like this compound, providing a detailed fingerprint based on the vibrational modes of its chemical bonds.

Advanced Fourier-Transform Infrared (FTIR) Spectroscopy Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The analysis relies on the absorption of infrared radiation at frequencies corresponding to the characteristic vibrational modes of specific bonds. For this compound, the FTIR spectrum is dominated by several key absorptions.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1750-1770 cm⁻¹. The exact position of this band is sensitive to the electronic environment; the electron-withdrawing nature of the adjacent bromine atom and the phenyl group influences its frequency. The spectrum also displays characteristic bands for the C-O stretching vibrations of the ester linkage, usually found between 1300 and 1000 cm⁻¹.

Aromatic C-H stretching vibrations from the phenyl group are observed above 3000 cm⁻¹, while the corresponding aliphatic C-H stretches from the butanoate chain appear just below 3000 cm⁻¹. The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum, generally between 600 and 500 cm⁻¹, though its identification can sometimes be complicated by overlapping signals.

In advanced studies, experimental FTIR spectra are often compared with theoretical spectra generated through computational methods like Density Functional Theory (DFT). evitachem.com This comparison aids in the precise assignment of vibrational modes, especially in the complex fingerprint region, and can provide insights into the molecule's preferred conformations.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Phenyl) | 3100-3000 | Medium-Weak |

| C-H Stretch | Aliphatic (Butanoate) | 3000-2850 | Medium-Weak |

| C=O Stretch | Ester | 1770-1750 | Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Weak |

| C-O Stretch | Ester | 1300-1000 | Strong |

| C-Br Stretch | Bromoalkane | 600-500 | Medium-Strong |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a vital complement to FTIR, providing information on vibrational modes that are weak or absent in the infrared spectrum. americanpharmaceuticalreview.com The technique involves inelastic scattering of monochromatic light from a laser source. unizar-csic.es While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a bond.

For this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations and non-polar bonds. The aromatic ring vibrations, especially the symmetric "ring-breathing" mode near 1000 cm⁻¹, often produce a strong and sharp Raman signal. The C=C stretching vibrations within the phenyl group also give rise to distinct Raman bands. spectroscopyonline.com

Conversely, the highly polar C=O bond, which shows a very strong absorption in the FTIR spectrum, typically exhibits a weaker signal in the Raman spectrum. The C-Br bond, however, is generally a good Raman scatterer, providing a clearer signal than in FTIR for structural confirmation. Comparing experimental FT-Raman spectra with theoretical calculations can confirm vibrational assignments and support structural elucidation, as has been done for closely related compounds like 2-Bromo-4-chlorophenyl-2-bromobutanoate. evitachem.com

Table 2: Expected Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Phenyl) | 3100-3050 | Strong |

| C=O Stretch | Ester | 1770-1750 | Weak-Medium |

| C=C Stretch | Aromatic Ring | 1610-1590 | Strong |

| Ring Breathing | Aromatic Ring | ~1000 | Strong, Sharp |

| C-Br Stretch | Bromoalkane | 600-500 | Medium |

Chiroptical Methods for Absolute Configuration Determination

This compound possesses a chiral center at the second carbon atom of the butanoate chain, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiroptical techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are indispensable for determining the absolute configuration (R or S) of these enantiomers. nih.gov

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with the wavelength of light, while Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. mgcub.ac.inlibretexts.org These phenomena are closely related and together are known as the Cotton effect. libretexts.org

For this compound, the key chromophore responsible for a measurable CD signal is the carbonyl group of the ester. libretexts.org The electronic transitions of this group (specifically the n → π* transition around 290-300 nm) are perturbed by the chiral environment of the α-carbon. libretexts.org The sign and magnitude of the Cotton effect observed in the CD spectrum are directly related to the stereochemistry at this chiral center. mdpi.com By comparing the experimental CD spectrum to established empirical rules (like the Octant Rule for ketones, which can be adapted for esters) or to the spectra of related compounds with known configurations, the absolute configuration of this compound can be inferred. wiley.com

Vibrational Circular Dichroism (VCD) for Stereochemical Assignments

Vibrational Circular Dichroism (VCD) is the extension of CD into the infrared region, measuring the differential absorption of circularly polarized light for vibrational transitions. mdpi.com VCD provides a much richer source of stereochemical information than electronic CD because a single molecule has numerous vibrational bands, each with a potential VCD signal. ru.nl

A VCD spectrum provides a detailed and unique fingerprint of a molecule's absolute configuration. The technique is exceptionally sensitive to the molecule's three-dimensional structure and conformation in solution. mdpi.com For a definitive assignment of the absolute configuration of this compound, the experimental VCD spectrum is typically compared to a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer). arxiv.org A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. ru.nl This approach has been successfully applied to other chiral molecules containing phenyl and chiral centers. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. anton-paar.com This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. azolifesciences.com

For this compound, obtaining a single, high-quality crystal suitable for X-ray diffraction is a prerequisite. If successful, the analysis of the diffraction pattern yields a detailed electron density map from which the atomic positions can be determined. For a chiral compound like this compound, crystallographic analysis of a pure enantiomer allows for the unambiguous determination of its absolute configuration through the measurement of anomalous dispersion effects (the Flack parameter). researchgate.net

Structural data from X-ray crystallography, such as that obtained for analogous bromo-phenyl compounds, provides unequivocal proof of the molecular structure and stereochemistry. researchgate.net This experimental data also serves as the ultimate benchmark for validating the results of theoretical conformational analyses and spectroscopic interpretations.

Table 3: Crystallographic Parameters Potentially Obtainable for this compound

| Parameter | Description | Example Data (from an analogous structure researchgate.net) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell (a, b, c, α, β, γ). | a = X Å, b = Y Å, c = Z Å, β = X° |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-Br). | C=O: ~1.2 Å, C-Br: ~1.95 Å |

| Bond Angles | Angles between adjacent bonds (e.g., O-C=O). | O-C=O: ~125° |

| Torsion Angles | Dihedral angles defining the molecular conformation. | C-C-C-Br: X° |

Single-Crystal X-ray Diffraction Analysis

The analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined. This leads to the complete structural elucidation of the molecule. mdpi.com While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as substituted this compound derivatives, provides insight into the expected findings. researchgate.netmdpi.com For instance, the crystal structure of a derivative like 2-bromo-4-chlorothis compound has been synthesized and studied, confirming its molecular structure through such techniques. researchgate.net A hypothetical data table for this compound, based on typical parameters for small organic molecules, is presented below. mdpi.com

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Empirical formula | C₁₀H₁₁BrO₂ |

| Formula weight | 243.10 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 15.673 (hypothetical) |

| b (Å) | 4.745 (hypothetical) |

| c (Å) | 17.615 (hypothetical) |

| β (°) | 99.07 (hypothetical) |

| Volume (ų) | 1293.6 (hypothetical) |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.419 (hypothetical) |

| Radiation type | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

Note: The crystallographic data presented in this table is illustrative and based on values reported for structurally similar compounds, as specific published data for the title compound is not available in the searched sources. mdpi.com

Advanced Chromatographic Techniques for Separation and Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

This compound possesses a chiral center at the second carbon atom of the butanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-phenyl 2-bromobutanoate and (S)-phenyl 2-bromobutanoate. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating these enantiomers. americanpharmaceuticalreview.comcsfarmacie.cz The fundamental principle of chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). researchgate.net The CSP creates a chiral environment within the column, causing one enantiomer to be retained longer than the other, thus enabling their separation. researchgate.net

Commonly used CSPs for separating chiral compounds, including esters, are based on polysaccharides like cellulose (B213188) or amylose, often derivatized with carbamates. americanpharmaceuticalreview.com The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation (resolution) of the enantiomeric peaks. csfarmacie.cz While specific methods for this compound are not detailed in the provided search results, methods for the enantioseparation of the parent α-bromobutyric acid and its other esters have been developed, often involving pre-column derivatization or the use of specialized CSPs. researchgate.netmst.edu

Table 2: Representative Chiral HPLC Method for Enantiomer Separation

| Parameter | Condition |

| Column | |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | |

| Composition | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | |

| Wavelength | UV at 254 nm |

| Expected Results | |

| Retention Time (R-enantiomer) | t_R1 (e.g., 8.5 min) |

| Retention Time (S-enantiomer) | t_R2 (e.g., 10.2 min) |

| Resolution (Rs) | >1.5 |

Note: This table outlines a typical, illustrative method. Actual parameters may vary and require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for separating and identifying volatile and semi-volatile compounds. jocpr.com In the context of this compound, GC-MS is used to assess its purity, identify any related impurities, and confirm its molecular structure through fragmentation analysis. scispace.com The sample is first vaporized and carried by an inert gas through a capillary column (the GC part). The column, often coated with a stationary phase like (5% phenyl)methylpolysiloxane, separates compounds based on their boiling points and interactions with the phase. scispace.com

After separation, the molecules enter the mass spectrometer (the MS part), where they are ionized, typically by electron impact (EI). acdlabs.com This high-energy process causes the molecule (parent ion) to break apart into characteristic smaller, charged fragments (daughter ions). tutorchase.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint." acdlabs.comtutorchase.com

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its monoisotopic mass. Due to the presence of bromine, a characteristic isotopic pattern will be observed for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). wpmucdn.com Common fragmentation pathways for esters include cleavage of the C-O bond and McLafferty rearrangements. libretexts.org

Table 3: Predicted GC-MS Fragmentation Data for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Fragment Name |

| 242/244 | [C₁₀H₁₁BrO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 163/165 | [C₄H₆BrO]⁺ | 2-Bromobutanoyl cation |

| 149 | [C₁₀H₁₃O₂]⁺ (from loss of Br) | Phenyl butanoate ion |

| 94 | [C₆H₅OH]⁺˙ | Phenol (B47542) radical cation |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 57 | [C₄H₉]⁺ (from rearrangement and cleavage) | Butyl cation |

Note: This table represents predicted major fragments based on general fragmentation rules for esters and halogenated compounds. wpmucdn.comlibretexts.org

Theoretical and Computational Investigations of Phenyl 2 Bromobutanoate

Reaction Mechanism Elucidation through Computational Modeling

Solvent Effects Modeling on Reaction Pathways

The choice of solvent is a critical factor that can significantly influence the rate and mechanism of chemical reactions in solution. allrounder.ai For Phenyl 2-bromobutanoate, computational modeling of solvent effects is essential for understanding its reactivity, particularly in nucleophilic substitution and elimination reactions. smolecule.com Solvents can alter reaction pathways by stabilizing reactants, transition states, or intermediates through various interactions, thereby changing the activation energy. allrounder.aicatalysis.blog

In the context of nucleophilic substitution reactions of this compound, a key area of investigation is the competition between the unimolecular (SN1) and bimolecular (SN2) pathways. smolecule.com The beta-carbon center where the bromine is attached is a borderline case, meaning both mechanisms are plausible depending on the conditions. smolecule.com Theoretical models are used to predict how different solvents will favor one pathway over the other.

Polar Protic Solvents: Solvents like water or alcohols can stabilize the carbocation intermediate formed in the SN1 pathway through hydrogen bonding and high dielectric constants. allrounder.aismolecule.com This stabilization lowers the energy of the intermediate and the transition state leading to it, making the SN1 route more favorable. catalysis.blog

Polar Aprotic Solvents: Solvents such as dioxane or acetonitrile (B52724) are less effective at solvating the carbocation but are excellent at solvating the cation of the nucleophilic salt, leaving a highly reactive "naked" nucleophile. smolecule.com This enhances the rate of the SN2 mechanism, which is favored by strong nucleophiles and proceeds via a backside attack. smolecule.com

Non-Polar Solvents: In non-polar solvents, radical intermediates might be favored, potentially opening up different reaction pathways altogether. catalysis.blog

Computational models, often employing Density Functional Theory (DFT), can calculate the potential energy surfaces for these competing reaction pathways in different solvent environments. smolecule.comnih.gov These calculations reveal how the energy barriers for SN1 and SN2 mechanisms change with solvent polarity, providing a quantitative prediction of the dominant reaction pathway. nih.gov

| Solvent Type | Primary Effect | Favored Pathway | Rationale |

|---|---|---|---|

| Polar Protic (e.g., Water, Ethanol) | Stabilizes carbocation intermediate | SN1 | Solvation of the charged intermediate lowers the activation energy for its formation. allrounder.aismolecule.com |

| Polar Aprotic (e.g., Dioxane, Acetonitrile) | Maintains high nucleophile reactivity | SN2 | Poor solvation of the anionic nucleophile increases its energy and reactivity. smolecule.com |

| Non-Polar (e.g., Cyclohexane) | May favor non-ionic pathways | Radical or other mechanisms | Inability to stabilize charged intermediates or transition states disfavors ionic pathways. catalysis.blog |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its dynamic behavior in solution, complementing static quantum chemical calculations. nih.govrsc.org

Conformational Dynamics in Solution

The structure of this compound is not rigid; it possesses several rotatable single bonds, leading to a variety of possible conformations in solution. The interplay between the phenyl ring and the butanoate chain can lead to complex conformational preferences. Theoretical studies on similar flexible molecules have shown that they can exist as a mixture of different conformers in solution. unimi.it

MD simulations can model the conformational landscape of this compound by simulating its movement in an explicit solvent environment. These simulations track the torsional angles of the molecule over time, revealing:

The most stable or populated conformations.

The energy barriers for rotation between different conformers.

The influence of the solvent on conformational preferences. For instance, the molecule may adopt a more compact or extended conformation depending on the polarity of the solvent.

The root-mean-square fluctuation (RMSF) of different parts of the molecule, which indicates the most flexible regions. nih.gov

This information is crucial for understanding how the molecule's shape affects its reactivity and interactions with other molecules.

Intermolecular Interactions and Aggregation Behavior

MD simulations are particularly well-suited for studying the non-covalent interactions between molecules. rsc.org For this compound, this includes interactions with solvent molecules and potential self-aggregation. The simulations can quantify interactions such as van der Waals forces, dipole-dipole interactions, and halogen bonding. rsc.org

Key insights that can be gained from MD simulations include:

Solvation Shell Structure: MD can reveal how solvent molecules arrange themselves around the solute, particularly around the polar ester group and the halogen atom.

Aggregation: By simulating a system with multiple this compound molecules, it is possible to observe whether they tend to aggregate. rsc.org The phenyl rings may stack via π-π interactions, while other parts of the molecules interact through dipole forces. This is important as aggregation can affect reaction kinetics and the physical properties of the solution. rsc.org

Interaction Energies: The strength of intermolecular interactions between solute-solute and solute-solvent molecules can be calculated, providing a thermodynamic basis for the observed behavior.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative structure-reactivity relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. researchgate.net This approach allows for the prediction of reaction outcomes based on calculated structural descriptors.

Prediction of Reactivity and Selectivity Based on Structural Parameters

For alpha-bromoesters like this compound, QSRR can predict reactivity in reactions such as nucleophilic substitutions. smolecule.com A powerful method for this is Frontier Molecular Orbital (FMO) analysis, which looks at the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excited, indicating higher reactivity. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution on a molecule's surface, identifying electrophilic (electron-poor, susceptible to nucleophilic attack) and nucleophilic (electron-rich) sites. mdpi.comresearchgate.net For this compound, the carbon atom bonded to the bromine is expected to be a primary electrophilic site. mdpi.com